molecular formula C11H11ClO3 B13031795 Methyl6-chlorochroman-2-carboxylate

Methyl6-chlorochroman-2-carboxylate

Cat. No.: B13031795
M. Wt: 226.65 g/mol
InChI Key: FSJOUDOXLJHCND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chlorochroman-2-carboxylate typically involves the reaction of 6-chlorochroman-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The process can be summarized as follows:

  • Dissolve 6-chlorochroman-2-carboxylic acid in methanol.
  • Add a catalytic amount of sulfuric acid or hydrochloric acid.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and neutralize the acid with sodium bicarbonate.
  • Extract the product with an organic solvent such as dichloromethane.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of methyl 6-chlorochroman-2-carboxylate may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chlorochroman-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Comparison with Similar Compounds

Comparison: Methyl 6-chlorochroman-2-carboxylate is unique due to its chroman structure, which imp

Biological Activity

Methyl-6-chlorochroman-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on various research findings.

Synthesis of Methyl-6-Chlorochroman-2-Carboxylate

Methyl-6-chlorochroman-2-carboxylate can be synthesized through several methods. The most common approach involves the chlorination of chroman derivatives followed by carboxylation. For example, the synthesis may start from 6-chlorochroman, which is then converted into methyl ester using methanol and acid catalysis.

Anticancer Activity

Research has demonstrated that methyl-6-chlorochroman-2-carboxylate exhibits notable anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical carcinoma), HepG2 (liver carcinoma), and Vero (African green monkey kidney cells).
  • IC50 Values : The compound showed an IC50 value of approximately 62.37 µg/mL against HeLa cells, indicating potent cytotoxicity.

Antimicrobial Activity

Methyl-6-chlorochroman-2-carboxylate has also been evaluated for its antimicrobial properties:

  • Gram-positive and Gram-negative Bacteria : The compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 125 µg/mL to 250 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Study 1: Anticancer Efficacy

A study published in 1971 highlighted the synthesis and biological evaluation of various chlorochroman derivatives, including methyl-6-chlorochroman-2-carboxylate. The study found that these compounds exhibited significant inhibitory activity against cancer cell lines, suggesting their potential as chemotherapeutic agents .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of methyl-6-chlorochroman-2-carboxylate against a panel of bacterial strains. The results indicated that the compound possessed a broad spectrum of activity, particularly against Gram-positive bacteria, with MIC values indicating strong antibacterial potential .

Data Summary

Biological Activity Cell Line/Bacteria IC50/MIC Value
Anticancer ActivityHeLa62.37 µg/mL
Antimicrobial ActivityStaphylococcus aureus125 µg/mL
Antimicrobial ActivityEscherichia coli250 µg/mL

Properties

IUPAC Name

methyl 6-chloro-3,4-dihydro-2H-chromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJOUDOXLJHCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C(O1)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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